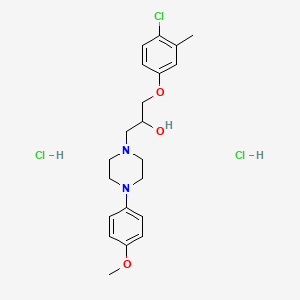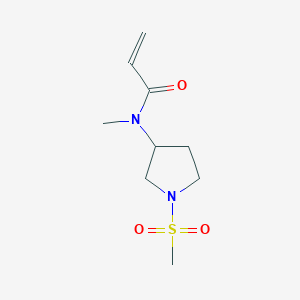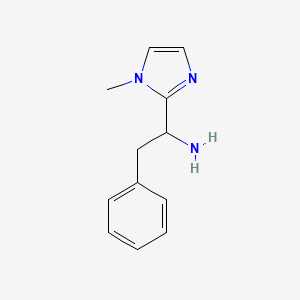
N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as FMBTA, is a synthetic compound that has been widely studied for its potential applications in scientific research. FMBTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, and has been used in a number of studies to investigate its mechanisms of action and potential therapeutic applications.
科学的研究の応用
Anticancer and Antimicrobial Activities Thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with structural similarities to the query, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These derivatives showed inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells, suggesting a potential role in cancer therapy (Fallah-Tafti et al., 2011). Furthermore, N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising in vitro antibacterial activities against several bacteria, indicating their potential as antibacterial agents (Lu et al., 2020).
Anti-inflammatory and Analgesic Properties Some thiazole derivatives have been explored for their anti-inflammatory and analgesic properties. For instance, compounds synthesized from thiazole and acetamide frameworks exhibited significant anti-inflammatory activity in experimental models, suggesting their utility in developing new anti-inflammatory agents (Khalifa & Abdelbaky, 2008).
Anticonvulsant Activities Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including thiazole-containing compounds, have shown outstanding activity in seizure tests, indicating potential anticonvulsant benefits. These findings underscore the importance of structural features in modulating biological activity and offer a basis for further exploration of related compounds (Kohn et al., 1993).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-2-4-14(5-3-13)11-24-19-22-17(12-25-19)10-18(23)21-16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGJQGLVBXARIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)


![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2776605.png)

![1-(4-Fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2776612.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2776617.png)
